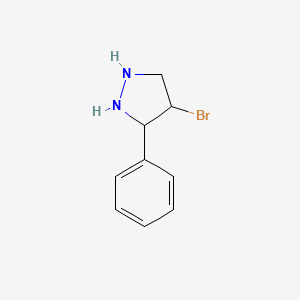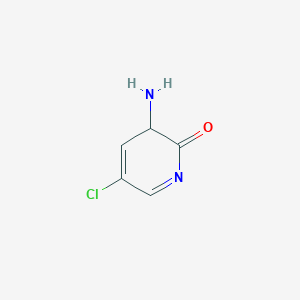
3-amino-5-chloro-3H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5-chloro-3H-pyridin-2-one is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 3-position and a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-chloro-3H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-5-chloropyridine with suitable reagents can lead to the formation of the desired compound. The reaction typically requires the use of a base, such as sodium hydroxide, and an appropriate solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-chloro-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The amino group can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: N-oxides of the compound.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
3-amino-5-chloro-3H-pyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-5-chloro-3H-pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-chloropyridine: Similar in structure but lacks the carbonyl group at the 2-position.
5-chloro-2-pyridone: Similar but lacks the amino group at the 3-position.
3-amino-2-pyridone: Similar but lacks the chlorine atom at the 5-position.
Uniqueness
3-amino-5-chloro-3H-pyridin-2-one is unique due to the presence of both the amino group and the chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C5H5ClN2O |
|---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
3-amino-5-chloro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2,4H,7H2 |
InChI Key |
UCUXPGJFTQXQPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


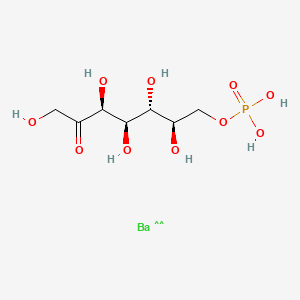
![(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12360234.png)
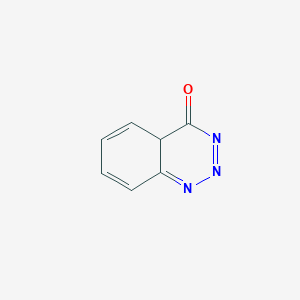
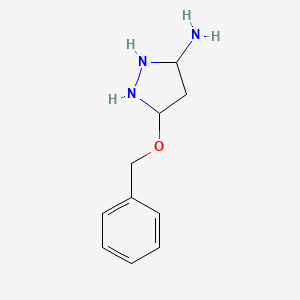

![5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12360266.png)
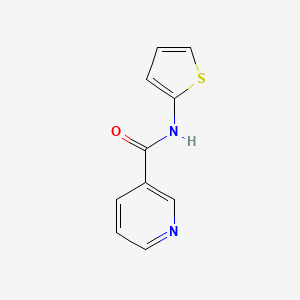
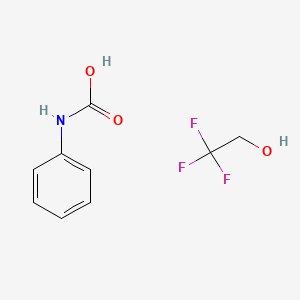
![2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360279.png)
![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one](/img/structure/B12360284.png)
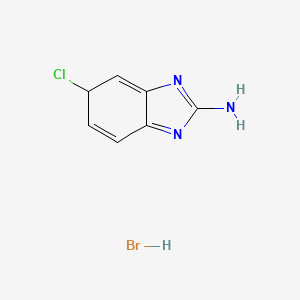
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12360292.png)

